molecular formula C16H25ClN2O2 B13091102 (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride CAS No. 1253790-03-2

(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride

Cat. No.: B13091102
CAS No.: 1253790-03-2
M. Wt: 312.83 g/mol
InChI Key: SGVQHOAZADBVAX-RSAXXLAASA-N
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Description

(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride typically involves the reaction of (S)-3-isobutylpiperazine-1-carboxylate with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • ®-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride
  • (S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate
  • ®-tert-Butyl 3-isobutylpiperazine-1-carboxylate

Uniqueness

(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride stands out due to its specific stereochemistry and the presence of the benzyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1253790-03-2

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

benzyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-18(9-8-17-15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H/t15-;/m0./s1

InChI Key

SGVQHOAZADBVAX-RSAXXLAASA-N

Isomeric SMILES

CC(C)C[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CC(C)CC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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